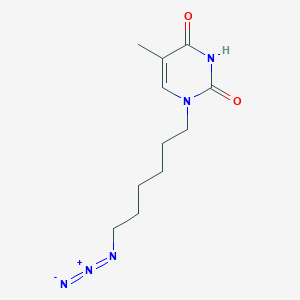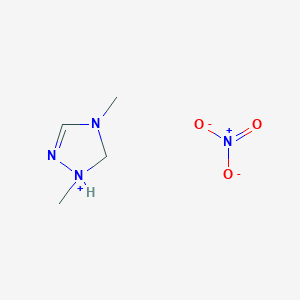
1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dimethylamine with hydrazine derivatives, followed by nitration to introduce the nitrate group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems helps in scaling up the production while ensuring safety and quality control.
Analyse Chemischer Reaktionen
1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions for these reactions include the use of solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological targets and pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate can be compared with other triazole derivatives such as:
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene: Known for its use in organic synthesis and as a ligand in coordination chemistry.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Used in catalysis and as a precursor for the synthesis of other heterocyclic compounds.
The uniqueness of this compound lies in its specific structural features and the presence of the nitrate group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
828268-67-3 |
|---|---|
Molekularformel |
C4H10N4O3 |
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium;nitrate |
InChI |
InChI=1S/C4H9N3.NO3/c1-6-3-5-7(2)4-6;2-1(3)4/h3H,4H2,1-2H3;/q;-1/p+1 |
InChI-Schlüssel |
XDOKITHQEBQPNK-UHFFFAOYSA-O |
Kanonische SMILES |
C[NH+]1CN(C=N1)C.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide](/img/structure/B14223146.png)
![3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide](/img/structure/B14223165.png)
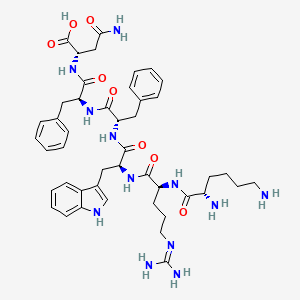
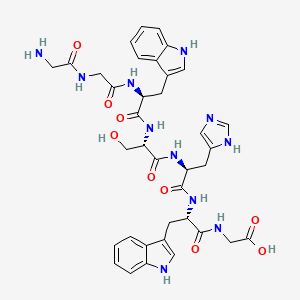


![(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol](/img/structure/B14223212.png)


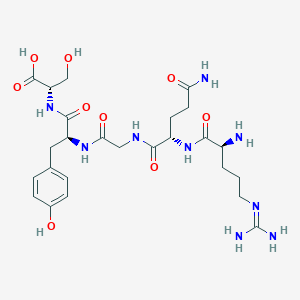
![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
